![molecular formula C12H14O4S2 B14266091 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid CAS No. 169891-27-4](/img/structure/B14266091.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is an organic compound with the molecular formula C12H14O4S2 It is characterized by the presence of a phenylene group linked to two methylenesulfanediyl groups, each of which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid typically involves the reaction of 1,2-dibromobenzene with thioglycolic acid under basic conditions to form the intermediate 1,2-bis(methylthio)benzene. This intermediate is then subjected to oxidation to yield the desired diacetic acid compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid.
化学反应分析
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenylene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylene ring.
科学研究应用
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism by which 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its carboxylate and sulfanediyl groups. This coordination can influence the electronic properties and reactivity of the metal center. In biological systems, its derivatives may interact with cellular targets, disrupting metabolic pathways or inhibiting enzyme activity.
相似化合物的比较
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with the phenylene group in a different position.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid moieties instead of acetic acid.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various research applications.
属性
CAS 编号 |
169891-27-4 |
|---|---|
分子式 |
C12H14O4S2 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
2-[[2-(carboxymethylsulfanylmethyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H14O4S2/c13-11(14)7-17-5-9-3-1-2-4-10(9)6-18-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) |
InChI 键 |
JBHUMWMJYUNSFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)CSCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
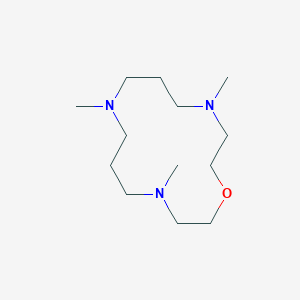
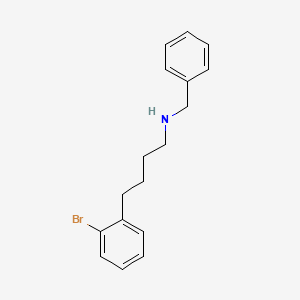
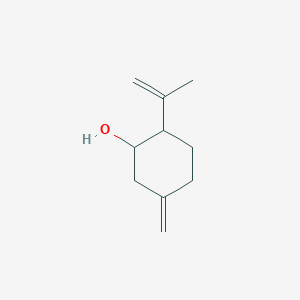
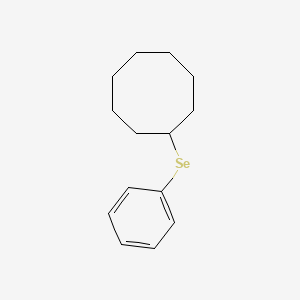
![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
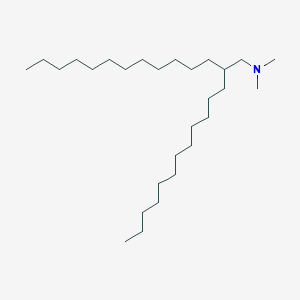
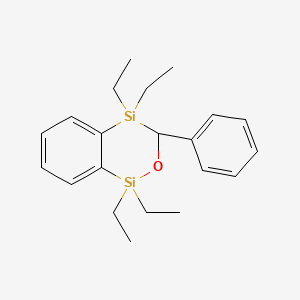
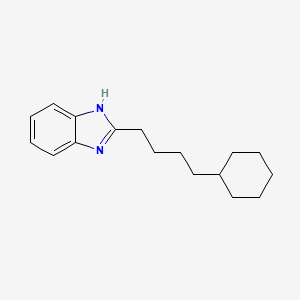

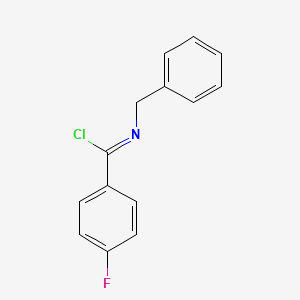
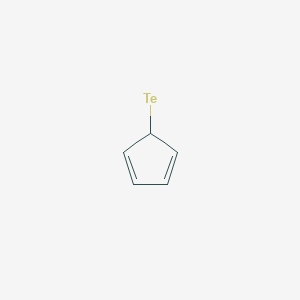
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
